LSD1 Inhibition Potency: Direct Comparison of 2-Amino-5-methylthiazole-4-carbonitrile vs. OG-L002
2-Amino-5-methylthiazole-4-carbonitrile inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. In comparison, the well-characterized LSD1 inhibitor OG-L002 exhibits an IC50 of 20 nM in the same enzyme family . While OG-L002 is approximately 18-fold more potent, 2-amino-5-methylthiazole-4-carbonitrile demonstrates a distinct potency window that may be advantageous for certain target engagement or chemical probe applications.
| Evidence Dimension | Inhibition of human recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | OG-L002: IC50 = 20 nM |
| Quantified Difference | ~18-fold higher potency for OG-L002 |
| Conditions | Target compound assay: H2O2 production using methylated peptide substrate, 30 min incubation [1]. Comparator assay: Similar LSD1 enzyme inhibition assay . |
Why This Matters
This quantitative benchmark enables researchers to select the appropriate LSD1 inhibitor based on required potency window, balancing on-target inhibition with potential off-target effects for specific cellular or in vivo models.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053): IC50 = 356 nM for human recombinant LSD1. View Source
